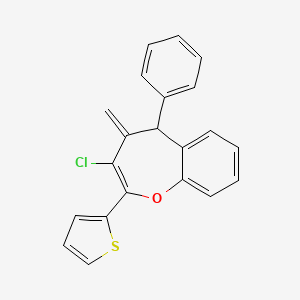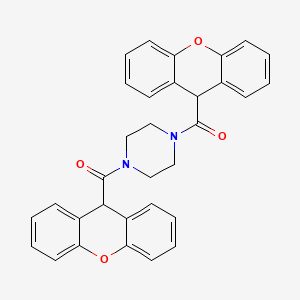
ethyl 6-(4-fluorophenyl)-1-(furan-2-ylmethyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ETHYL 6-(4-FLUOROPHENYL)-1-[(FURAN-2-YL)METHYL]-5-HYDROXY-2-METHYL-1H-INDOLE-3-CARBOXYLATE is a complex organic compound that features a combination of fluorophenyl, furan, and indole moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 6-(4-FLUOROPHENYL)-1-[(FURAN-2-YL)METHYL]-5-HYDROXY-2-METHYL-1H-INDOLE-3-CARBOXYLATE typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole core, followed by the introduction of the furan and fluorophenyl groups. Key steps may include:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Furan Group: The furan moiety can be introduced via a Friedel-Crafts acylation reaction, where furan reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Attachment of the Fluorophenyl Group: This step can involve a Suzuki coupling reaction, where a boronic acid derivative of the fluorophenyl group reacts with a halogenated intermediate in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
ETHYL 6-(4-FLUOROPHENYL)-1-[(FURAN-2-YL)METHYL]-5-HYDROXY-2-METHYL-1H-INDOLE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, where electrophiles replace the hydrogen atoms on the aromatic ring.
Common Reagents and Conditions
Oxidation: PCC, DMP, or KMnO4 (Potassium permanganate) under acidic conditions.
Reduction: NaBH4 or LiAlH4 in anhydrous solvents like THF (Tetrahydrofuran) or ether.
Substitution: Electrophiles such as halogens (Cl2, Br2) or nitro groups (NO2) in the presence of catalysts like FeCl3 (Ferric chloride).
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Regeneration of hydroxyl groups.
Substitution: Formation of substituted fluorophenyl derivatives.
Aplicaciones Científicas De Investigación
ETHYL 6-(4-FLUOROPHENYL)-1-[(FURAN-2-YL)METHYL]-5-HYDROXY-2-METHYL-1H-INDOLE-3-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, aiding in the development of new synthetic methodologies.
Material Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of ETHYL 6-(4-FLUOROPHENYL)-1-[(FURAN-2-YL)METHYL]-5-HYDROXY-2-METHYL-1H-INDOLE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may interact with enzymes or receptors involved in disease pathways, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- ETHYL 6-(4-CHLOROPHENYL)-1-[(FURAN-2-YL)METHYL]-5-HYDROXY-2-METHYL-1H-INDOLE-3-CARBOXYLATE
- ETHYL 6-(4-BROMOPHENYL)-1-[(FURAN-2-YL)METHYL]-5-HYDROXY-2-METHYL-1H-INDOLE-3-CARBOXYLATE
- ETHYL 6-(4-METHOXYPHENYL)-1-[(FURAN-2-YL)METHYL]-5-HYDROXY-2-METHYL-1H-INDOLE-3-CARBOXYLATE
Uniqueness
The presence of the fluorophenyl group in ETHYL 6-(4-FLUOROPHENYL)-1-[(FURAN-2-YL)METHYL]-5-HYDROXY-2-METHYL-1H-INDOLE-3-CARBOXYLATE imparts unique electronic properties, making it distinct from its chloro, bromo, and methoxy analogs. This can influence its reactivity, stability, and interaction with biological targets, thereby affecting its overall efficacy and application potential.
Propiedades
Fórmula molecular |
C23H20FNO4 |
|---|---|
Peso molecular |
393.4 g/mol |
Nombre IUPAC |
ethyl 6-(4-fluorophenyl)-1-(furan-2-ylmethyl)-5-hydroxy-2-methylindole-3-carboxylate |
InChI |
InChI=1S/C23H20FNO4/c1-3-28-23(27)22-14(2)25(13-17-5-4-10-29-17)20-11-18(21(26)12-19(20)22)15-6-8-16(24)9-7-15/h4-12,26H,3,13H2,1-2H3 |
Clave InChI |
YMTGDQVLGIRYEI-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(N(C2=CC(=C(C=C21)O)C3=CC=C(C=C3)F)CC4=CC=CO4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[[1-(4-Hydroxyphenyl)pyrrol-2-yl]methylidene]indene-1,3-dione](/img/structure/B11595276.png)
![2-(3-{(E)-[1-(3-chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-1H-indol-1-yl)-N-(3-methylphenyl)acetamide](/img/structure/B11595279.png)
![2-bromo-4-{(Z)-[2-(ethylsulfanyl)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-6-methoxyphenyl acetate](/img/structure/B11595295.png)
![2-(4-Bromophenyl)-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11595297.png)
![Ethyl 2,7-diphenylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11595300.png)
![2-(3-ethylphenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B11595308.png)
![N'-{[(2-ethoxyphenyl)carbonyl]oxy}pyridine-4-carboximidamide](/img/structure/B11595310.png)
![(2E)-3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}prop-2-enamide](/img/structure/B11595322.png)
![(1E,4E)-1-(1,3-benzodioxol-5-yl)-5-[4-(dimethylamino)phenyl]penta-1,4-dien-3-one](/img/structure/B11595324.png)

![(5Z)-2-(2-bromophenyl)-5-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11595346.png)
![2-[(4E)-4-[(3-ethoxy-2-hydroxyphenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B11595351.png)

